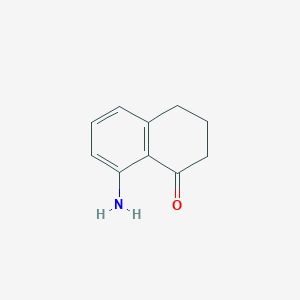

8-Amino-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

8-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFIZBDOYSOLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464660 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210346-49-9 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Amino-1-tetralone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-1-tetralone, with the systematic IUPAC name 8-amino-3,4-dihydronaphthalen-1(2H)-one, is a chemical compound belonging to the aminotetralone class. These molecules are characterized by a tetralone core, which is a bicyclic aromatic ketone, with an amino functional group. Aminotetralones are significant scaffolds in medicinal chemistry and drug discovery due to their structural resemblance to neurotransmitters and their ability to serve as versatile intermediates in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structural features of 8-Amino-1-tetralone, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 8-Amino-1-tetralone consists of a naphthalene ring system that is partially hydrogenated, forming a tetralin framework with a ketone group at the C1 position and an amino group at the C8 position.

graph "8_Amino_1_tetralone_Structure" {

layout=neato;

node [shape=plaintext];

A [label=""];

B [label=""];

C [label=""];

D [label=""];

E [label=""];

F [label=""];

G [label=""];

H [label=""];

I [label=""];

J [label=""];

K [label="O", pos="2.2,0.8!"];

L [label="NH2", pos="-2.2,0.8!"];

A -- B [len=1.5];

B -- C [len=1.5];

C -- D [len=1.5];

D -- E [len=1.5];

E -- F [len=1.5];

F -- A [len=1.5];

A -- G [len=1.5];

G -- H [len=1.5];

H -- I [len=1.5];

I -- J [len=1.5];

J -- E [len=1.5];

F -- K [len=1.0];

B -- L [len=1.0];

A [pos="0,1.5!"];

B [pos="-1.3,0.75!"];

C [pos="-1.3,-0.75!"];

D [pos="0,-1.5!"];

E [pos="1.3,-0.75!"];

F [pos="1.3,0.75!"];

G [pos="-2.6,0!"];

H [pos="-3.9,0.75!"];

I [pos="-3.9,-0.75!"];

J [pos="-2.6,-1.5!"];

edge [color="#202124"];

node [fontname="Arial", fontsize=12, fontcolor="#202124"];

K [fontcolor="#EA4335"];

L [fontcolor="#4285F4"];

}

Caption: General synthesis workflow for aminotetralones.

Example Protocol for the Synthesis of 6-Amino-1-tetralone (as an illustrative example):

A reported synthesis of the related 6-Amino-1-tetralone involves a three-step, one-pot Smiles rearrangement process starting from 6-hydroxy-1-tetralone.[1] Another classical approach involves the nitration of β-benzoylpropionic acid, followed by reduction, acetylation, cyclization, and hydrolysis.[1]

Purification:

Purification of the final product is typically achieved through recrystallization or column chromatography.

Analytical Methods

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the product. A suitable solvent system would typically consist of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase column with a mobile phase of acetonitrile and water or methanol and water is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking 8-Amino-1-tetralone to specific biological signaling pathways. However, the broader class of aminotetralins, which are derivatives of aminotetralones, are known to interact with various receptors in the central nervous system. For instance, certain aminotetralin derivatives are known to act as agonists or antagonists for dopamine and serotonin receptors.

Given the structural similarities, it is plausible that 8-Amino-1-tetralone could be investigated for its potential activity at these or other receptors. Further research is required to elucidate its specific biological targets and mechanisms of action.

Caption: Logical workflow for investigating biological activity.

Conclusion

8-Amino-1-tetralone is a valuable chemical entity with potential applications in medicinal chemistry and organic synthesis. This guide has summarized its key chemical and structural properties based on available data. While specific experimental protocols and detailed biological activity data for the 8-amino isomer are not extensively documented in the public domain, the information provided herein serves as a foundational resource for researchers. Further investigation into the synthesis, characterization, and biological evaluation of 8-Amino-1-tetralone is warranted to fully explore its potential in drug discovery and development.

References

In-depth Technical Guide: 8-Amino-1-tetralone (CAS No. 210346-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-1-tetralone, with the CAS number 210346-49-9, is a synthetic organic compound characterized by a tetralone backbone with an amino functional group. While primarily documented as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of organocatalysis and medicinal chemistry, its intrinsic biological activities remain largely unexplored in publicly available literature. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential, yet largely uninvestigated, applications of 8-Amino-1-tetralone. The document summarizes key physicochemical data and presents a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

8-Amino-1-tetralone, also known as 8-amino-3,4-dihydronaphthalen-1(2H)-one, is an off-white to light yellow powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 210346-49-9 | N/A |

| Molecular Formula | C₁₀H₁₁NO | N/A |

| Molecular Weight | 161.20 g/mol | N/A |

| Appearance | Off-white to light yellow powder | N/A |

| Density | 1.193 g/cm³ (predicted) | N/A |

| Boiling Point | 342.4 °C at 760 mmHg (predicted) | N/A |

| Flash Point | 160.9 °C (predicted) | N/A |

Synthesis of 8-Amino-1-tetralone

The synthesis of 8-Amino-1-tetralone has been reported through a multi-step process starting from 5,6,7,8-Tetrahydro-1-naphthylamine. The general workflow involves acetylation of the starting material, followed by oxidation and subsequent hydrolysis to yield the final product.

Caption: Synthetic pathway for 8-Amino-1-tetralone.

Detailed Experimental Protocol

A three-step synthesis for 8-Amino-1-tetralone starting from 5,6,7,8-Tetrahydro-1-naphthylamine has been described.[1]

Step 1: Synthesis of N-(5,6,7,8-Tetrahydro-1-naphthyl)-acetamide To a solution of acetic anhydride (16 mL, 170 mmol) in anhydrous ethanol (200 mL) at 0 °C, 5,6,7,8-Tetrahydro-1-naphthylamine (12.7 g, 85.2 mmol) in anhydrous ethanol (40 mL) was added dropwise. The reaction mixture was stirred for 16 hours at room temperature. The solvent was then removed under vacuum to yield N-(5,6,7,8-Tetrahydro-1-naphthyl)-acetamide as a white solid, which was used in the next step without further purification.[1]

Step 2: Synthesis of N-(8-oxo-5,6,7,8-tetrahydro-naphthyl)-acetamide N-(5,6,7,8-Tetrahydro-1-naphthyl)-acetamide (~16 g, 85 mmol) was dissolved in acetone (600 mL) and a 15% aqueous solution of MgSO₄ (13.9 g in 78 mL of H₂O) at room temperature. To this mixture, KMnO₄ (40.8 g, 255 mmol) was added, and the reaction was stirred at room temperature for 2 hours and 15 minutes. The mixture was filtered through celite, and the solid residue was washed with CHCl₃ and water. The organic layer of the filtrate was separated, and the aqueous layer was extracted multiple times with CHCl₃. The combined organic fractions were washed with brine, dried over MgSO₄, filtered, and concentrated to give N-(8-oxo-5,6,7,8-tetrahydro-naphthyl)-acetamide, which was used directly in the subsequent step.[1]

Step 3: Synthesis of 8-Amino-1-tetralone N-(8-oxo-5,6,7,8-tetrahydro-naphthyl)-acetamide was heated in 6N HCl (200 mL) at 90 °C for 3 hours. The mixture was then cooled to room temperature, and the volatiles were removed under vacuum. Ice was added to the residue, followed by the addition of 2M NaOH until the pH of the mixture reached 8. The aqueous layer was extracted with EtOAc. The combined organic fractions were washed with brine, dried, filtered, and concentrated to afford 8-Amino-1-tetralone as a tan solid (9.11 g, 66% yield over three steps).[1]

Biological Activity and Potential Applications

Currently, there is a significant lack of published data on the specific biological activities of 8-Amino-1-tetralone itself. The available literature primarily highlights its utility as a synthetic intermediate.

Use in the Synthesis of Biologically Active Molecules

8-Amino-1-tetralone has been utilized as a precursor in the synthesis of various complex molecules, some of which are designed for biological evaluation.

-

Organocatalysts: The compound has been used to prepare optically pure primary amino aromatic Tf-amide organocatalysts. These catalysts have been investigated for their activity in asymmetric aldol and Mannich reactions, which are crucial transformations in the synthesis of chiral pharmaceuticals.

-

Polyheterocycles: 8-Amino-1-tetralone serves as a starting material for the synthesis of diverse polyheterocyclic scaffolds. These complex structures are often targeted in drug discovery programs due to their potential to interact with a wide range of biological targets.

-

Antitumor Agents: A patent describes the use of a derivative, 2-Acetylamino-8-amino-1-tetralone, in the synthesis of hexa-cyclic compounds with potential antitumor activity. The final products of these synthetic routes, rather than 8-Amino-1-tetralone itself, were the focus of the biological evaluation.

The logical relationship of 8-Amino-1-tetralone as a building block is depicted below.

Caption: Role of 8-Amino-1-tetralone as a synthetic intermediate.

Future Perspectives

The established role of 8-Amino-1-tetralone as a versatile synthetic intermediate suggests that its derivatives are of significant interest to the scientific community. However, the lack of data on its intrinsic biological activity presents a clear research gap. Future investigations could focus on screening 8-Amino-1-tetralone and its simple derivatives against a variety of biological targets to uncover any potential pharmacological properties. Given the biological activities of other tetralone derivatives, exploring its potential as an anticancer, antimicrobial, or anti-inflammatory agent could be a fruitful area of research.

Conclusion

8-Amino-1-tetralone (CAS 210346-49-9) is a well-defined chemical entity with established synthetic protocols. Its primary role to date has been as a foundational building block for the creation of more complex and potentially bioactive molecules. While this technical guide provides a comprehensive summary of its known chemical properties and synthesis, the exploration of its own biological effects and mechanism of action remains an open and potentially rewarding field for future scientific inquiry. Researchers in drug discovery and development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents.

References

Synthesis of 8-Amino-1-tetralone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 8-amino-1-tetralone, and its key derivatives. The strategic importance of this scaffold in medicinal chemistry is underscored by its presence in a variety of pharmacologically active agents. This document details robust synthetic protocols, presents quantitative data in a clear, tabular format, and visualizes reaction pathways and biological signaling cascades using Graphviz diagrams.

Synthesis of 8-Amino-1-tetralone

The primary and most efficient route to 8-amino-1-tetralone involves a two-step process starting from the commercially available 1-tetralone: nitration to 8-nitro-1-tetralone, followed by reduction of the nitro group.

Step 1: Nitration of 1-Tetralone to 8-Nitro-1-tetralone

The regioselective nitration at the C8 position is achieved under carefully controlled conditions to minimize the formation of other isomers.

Experimental Protocol:

A solution of 1-tetralone in sulfuric acid is cooled to 0-5 °C. A nitrating mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice, leading to the precipitation of the crude 8-nitro-1-tetralone. The product is then isolated by filtration, washed, and can be further purified by recrystallization. While specific yields can vary, this method generally affords the 8-nitro isomer in good yield.[1]

Step 2: Reduction of 8-Nitro-1-tetralone to 8-Amino-1-tetralone

The reduction of the nitro group to a primary amine can be accomplished through several methods, with catalytic hydrogenation and metal-mediated reduction being the most common.

Experimental Protocol (Catalytic Hydrogenation):

8-Nitro-1-tetralone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a palladium on carbon catalyst (5-10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored until the consumption of hydrogen ceases. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 8-amino-1-tetralone. This method is known for its high yields and clean reaction profile.

Alternative Experimental Protocol (SnCl₂/HCl Reduction):

In a flask equipped with a reflux condenser, 8-nitro-1-tetralone is suspended in a mixture of ethanol and concentrated hydrochloric acid. Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled and made basic with a sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent, and the solvent is removed to afford 8-amino-1-tetralone.

Quantitative Data for Synthesis of 8-Amino-1-tetralone

| Step | Reactants | Reagents | Solvent | Conditions | Yield |

| Nitration | 1-Tetralone | HNO₃, H₂SO₄ | Sulfuric Acid | 0-5 °C | ~60-70% |

| Reduction (Catalytic Hydrogenation) | 8-Nitro-1-tetralone | H₂, Pd/C | Ethanol | Room Temp, 1-4 atm H₂ | >95% |

| Reduction (SnCl₂/HCl) | 8-Nitro-1-tetralone | SnCl₂·2H₂O, HCl | Ethanol | Reflux | ~80-90% |

Spectroscopic Data for 8-Amino-1-tetralone

| Type | Data |

| ¹H NMR (CDCl₃, δ) | 7.10 (t, 1H), 6.75 (d, 1H), 6.60 (d, 1H), 4.50 (br s, 2H), 2.90 (t, 2H), 2.60 (t, 2H), 2.10 (m, 2H) |

| ¹³C NMR (CDCl₃, δ) | 198.5, 145.0, 133.5, 129.0, 118.0, 116.5, 115.0, 39.0, 30.0, 23.0 |

| IR (KBr, cm⁻¹) | 3450, 3360, 1680, 1610, 1580 |

| MS (m/z) | 161 [M]⁺ |

Synthesis of 8-Amino-1-tetralone Derivatives

8-Amino-1-tetralone serves as a versatile precursor for a range of derivatives with significant potential in drug discovery.

Synthesis of 8-Bromo-1-tetralone via Sandmeyer Reaction

The amino group of 8-amino-1-tetralone can be readily converted to a bromo substituent through the Sandmeyer reaction.

Experimental Protocol:

8-Amino-1-tetralone is diazotized in an acidic medium (e.g., HBr) with sodium nitrite at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with bromide. After cooling, the product is extracted, and the solvent is removed to give 8-bromo-1-tetralone.

Quantitative Data for Synthesis of 8-Bromo-1-tetralone

| Reactant | Reagents | Solvent | Conditions | Yield |

| 8-Amino-1-tetralone | 1. NaNO₂, HBr 2. CuBr, HBr | Water/HBr | 0-5 °C, then heat | ~70-80% |

Spectroscopic Data for 8-Bromo-1-tetralone

| Type | Data |

| ¹H NMR (CDCl₃, δ) | 7.65 (d, 1H), 7.40 (d, 1H), 7.15 (t, 1H), 3.00 (t, 2H), 2.70 (t, 2H), 2.15 (m, 2H) |

| ¹³C NMR (CDCl₃, δ) | 197.0, 144.0, 135.0, 130.0, 128.0, 125.0, 122.0, 40.0, 28.0, 22.5 |

| MS (m/z) | 224/226 [M]⁺, [M+2]⁺ |

Biological Significance and Signaling Pathways

Derivatives of 8-amino-1-tetralone have shown promise as inhibitors of key biological targets, including Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO).

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases. Certain tetralone derivatives have been identified as inhibitors of MIF's tautomerase activity, thereby modulating downstream inflammatory signaling.

MIF Signaling Pathway

Caption: MIF Signaling Pathway and its Inhibition.

Inhibition of Monoamine Oxidase (MAO)

MAO enzymes are crucial in the metabolism of neurotransmitters. Tetralone derivatives have been explored as MAO inhibitors, which are important for the treatment of depression and neurodegenerative diseases.

MAO Inhibition Mechanism

References

8-Amino-1-tetralone: A Technical Guide on Biological Activity and Mechanism of Action

Introduction

The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a variety of pharmacologically active agents.[1] Derivatives of 1-tetralone have demonstrated a broad spectrum of biological activities, including antibacterial, antitumor, and effects on the central nervous system.[1] A significant area of research has focused on amino-substituted 1-tetralones, which have emerged as potent modulators of key biological targets. This guide will focus on the most probable biological activity of 8-Amino-1-tetralone, drawing insights from its close chemical relatives.

Core Biological Activity: Monoamine Oxidase Inhibition

The most prominently reported biological activity for amino-substituted 1-tetralone derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[2] MAOs are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. Inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).

Mechanism of Action: Inhibition of Monoamine Oxidase

Amino-tetralone derivatives have been shown to act as potent and often selective inhibitors of MAO, particularly the MAO-B isoform.[2] The mechanism of action involves the binding of the inhibitor to the active site of the MAO enzyme, thereby preventing the breakdown of its natural substrates. This leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission.

The general reaction catalyzed by monoamine oxidase is the oxidative deamination of monoamines, which produces the corresponding aldehyde, ammonia, and hydrogen peroxide.

Structure-Activity Relationship (SAR) of Amino-Tetralone Analogs

Studies on various amino-tetralone derivatives have provided insights into the structural requirements for potent MAO inhibition. While specific data for the 8-amino substitution is lacking, research on C6- and C7-substituted analogs indicates that the position and nature of the substituent on the aromatic ring significantly influence both the potency and selectivity of MAO inhibition.[2] Generally, substitution on the C6 position of the α-tetralone moiety is a requirement for both MAO-A and MAO-B inhibition.[2]

Quantitative Data for Amino-Tetralone Analogs as MAO Inhibitors

The following table summarizes the MAO inhibitory activities of various C6- and C7-substituted 1-tetralone derivatives. This data is presented to illustrate the potency of this class of compounds and to provide a basis for the anticipated activity of 8-Amino-1-tetralone.

| Compound (Substituent Position) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| 6-(3-Iodobenzyloxy)-1-tetralone | >1000 | 4.5 | >222 | [2] |

| 6-(3-Cyanobenzyloxy)-1-tetralone | 24 | 78 | 0.31 | [2] |

| 7-(Benzyloxy)-1-tetralone | 10 | 1.2 | 8.3 | [2] |

| 7-(3-Chlorobenzyloxy)-1-tetralone | 20 | 0.89 | 22.5 | [2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher selectivity index indicates greater selectivity for MAO-B.

Experimental Protocols

The following is a detailed protocol for a representative in vitro fluorometric assay used to determine the inhibitory activity of compounds against human MAO-A and MAO-B.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Substrate: p-Tyramine (for both MAO-A and MAO-B)

-

Fluorogenic Probe: Amplex® Red

-

Horseradish Peroxidase (HRP)

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Test compound (e.g., 8-Amino-1-tetralone)

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in MAO Assay Buffer.

-

Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.

-

Prepare a detection reagent mixture containing Amplex® Red, HRP, and the substrate (p-Tyramine) in MAO Assay Buffer.

-

-

Assay Protocol:

-

Add a small volume of the test compound dilutions to the wells of a 96-well black plate. Include wells for a no-inhibitor (vehicle) control and a positive control.

-

Add the MAO enzyme solution (either MAO-A or MAO-B) to all wells except for a no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the detection reagent mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) at multiple time points or as an endpoint reading.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Other Potential Biological Activities

While MAO inhibition is the most probable primary activity, the 1-tetralone scaffold is associated with other biological effects that may also be relevant for 8-Amino-1-tetralone.

Anti-Inflammatory Activity

Certain 1-tetralone derivatives have been reported to possess anti-inflammatory properties. For instance, some analogs have been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity, a key player in the inflammatory response.

Neuroprotective Effects

Given the role of MAO-B in neurodegenerative diseases, inhibitors of this enzyme are considered to have neuroprotective potential. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species, which can contribute to neuronal damage.

Conclusion

Based on the extensive research on its structural analogs, 8-Amino-1-tetralone is strongly predicted to be a potent inhibitor of monoamine oxidase, with a likely preference for the MAO-B isoform. This positions it as a compound of interest for further investigation in the context of neurodegenerative disorders such as Parkinson's disease. Its mechanism of action is anticipated to involve the direct inhibition of MAO-B, leading to increased dopamine levels and a reduction in oxidative stress in the brain. Furthermore, the potential for anti-inflammatory and broader neuroprotective effects warrants exploration. Definitive characterization of the biological activity and mechanism of action of 8-Amino-1-tetralone will require direct experimental evaluation. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

Spectroscopic Profile of 8-Amino-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Amino-1-tetralone. Due to the limited availability of experimentally verified spectra in public databases and literature, this guide presents a combination of predicted data based on established principles of spectroscopy and typical experimental protocols for the acquisition of such data. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 8-Amino-1-tetralone. These predictions are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 8-Amino-1-tetralone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 1H | Ar-H |

| ~6.7-6.9 | t | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.9 | t | 2H | -CH₂-C=O |

| ~2.6 | t | 2H | Ar-CH₂- |

| ~2.1 | m | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data for 8-Amino-1-tetralone

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~145 | Ar-C-NH₂ |

| ~135 | Ar-C |

| ~130 | Ar-CH |

| ~120 | Ar-C |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~40 | -CH₂-C=O |

| ~30 | Ar-CH₂- |

| ~23 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for 8-Amino-1-tetralone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| 1600-1475 | Medium-Weak | Aromatic C=C stretch |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 8-Amino-1-tetralone

| m/z | Interpretation |

| 161 | Molecular ion [M]⁺ |

| 144 | [M-NH₃]⁺ |

| 133 | [M-CO]⁺ |

| 115 | [M-CO-H₂O]⁺ |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of spectroscopic data for a solid organic compound like 8-Amino-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 8-Amino-1-tetralone for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.[1]

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').[2]

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[2]

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.[2]

-

Apply a baseline correction.[2]

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[2]

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 8-Amino-1-tetralone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Electron Ionization (EI) Parameters (Typical):

-

Ionization Energy: 70 eV.[5]

-

Source Temperature: 150-250 °C.

-

Mass Range: m/z 40-400.

Data Processing:

-

The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like 8-Amino-1-tetralone.

References

8-Amino-1-tetralone: A Versatile Scaffold for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-1-tetralone is a bicyclic aromatic amine that holds significant promise as a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid tetralone core, combined with a strategically positioned amino group, provides a valuable scaffold for the synthesis of a diverse range of compounds with potential activity at key neurological receptors. While direct research on 8-amino-1-tetralone itself is emerging, extensive studies on structurally related aminotetralin derivatives, such as the well-characterized 2-aminotetralins and 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), strongly suggest that the 8-amino-1-tetralone core is a promising starting point for the design of potent and selective ligands for dopamine and serotonin receptors. These receptors are critically involved in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. This technical guide will delve into the potential of 8-amino-1-tetralone as a key building block, drawing upon the wealth of knowledge from its close structural analogs to provide a comprehensive overview of its synthetic utility, potential biological targets, and the experimental methodologies required for its exploration.

Synthetic Strategies and Key Derivatives

The synthesis of bioactive molecules from 8-amino-1-tetralone primarily involves the functionalization of the amino group. N-alkylation and N-acylation are common strategies to introduce diverse substituents, thereby modulating the compound's steric and electronic properties to achieve desired receptor affinity and selectivity.

A primary focus in the derivatization of aminotetralins has been the synthesis of N,N-dialkylated analogs, which have shown significant activity at dopamine and serotonin receptors. For instance, the N,N-dipropyl derivative of the related 8-hydroxy-2-aminotetralin (8-OH-DPAT) is a potent and selective 5-HT1A receptor agonist. It is therefore highly probable that N,N-dialkylated derivatives of 8-amino-1-tetralone would exhibit interesting pharmacological profiles at these receptors.

Logical Workflow for Derivative Synthesis

Potential Biological Targets and Signaling Pathways

Based on the pharmacology of structurally similar aminotetralin compounds, the primary biological targets for derivatives of 8-amino-1-tetralone are expected to be dopamine and serotonin receptors.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition. The D2 receptor subtype is a key target for antipsychotic medications. It is hypothesized that 8-amino-1-tetralone derivatives could act as agonists, partial agonists, or antagonists at D2 receptors, thereby modulating dopamine signaling.

Dopamine D2 Receptor Signaling Pathway

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are also GPCRs and are involved in a wide range of physiological and psychological processes, including mood, anxiety, sleep, and appetite. The 5-HT1A receptor subtype is a well-established target for anxiolytic and antidepressant drugs. The structural similarity of 8-amino-1-tetralone to known 5-HT1A receptor ligands like 8-OH-DPAT suggests that its derivatives could also modulate serotonergic neurotransmission.

Serotonin 5-HT1A Receptor Signaling Pathway

Quantitative Data on Related Compounds

While specific quantitative data for 8-amino-1-tetralone derivatives is not yet widely available in the public domain, the following table summarizes the binding affinities of some representative aminotetralin analogs at dopamine and serotonin receptors to provide a benchmark for future studies.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 8-OH-DPAT | 5-HT1A | 0.9 |

| 7-OH-DPAT | 5-HT1A | 1.2 |

| 5-OH-DPAT | 5-HT1A | 1.8 |

| 8-OH-DPAT | D2 | >1000 |

| 7-OH-DPAT | D2 | 50 |

| 5-OH-DPAT | D2 | 250 |

| Pramipexole (D2 Agonist) | D2 | 2.1 |

| Ropinirole (D2 Agonist) | D2 | 29 |

Data is compiled from various public sources and is intended for comparative purposes only.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 8-amino-1-tetralone derivatives, based on established methods for similar compounds.

Protocol 1: Synthesis of N,N-dipropyl-8-amino-1-tetralone

Workflow for N,N-dipropyl-8-amino-1-tetralone Synthesis

Materials:

-

8-Amino-1-tetralone

-

1-Iodopropane

-

Potassium carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 8-amino-1-tetralone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and 1-iodopropane (2.5 eq).

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired N,N-dipropyl-8-amino-1-tetralone.

Protocol 2: Dopamine D2 Receptor Binding Assay

Workflow for D2 Receptor Binding Assay

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[3H]Spiperone (radioligand)

-

Test compounds (8-amino-1-tetralone derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding determinator (e.g., Haloperidol)

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Liquid scintillation counter and cocktail

Procedure:

-

In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

-

Add the radioligand, [3H]Spiperone, to initiate the binding reaction.

-

For determining non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to a set of wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

8-Amino-1-tetralone represents a promising, yet underexplored, scaffold in medicinal chemistry. The extensive research on its structural analogs strongly suggests its potential as a building block for novel CNS-active compounds, particularly those targeting dopamine and serotonin receptors. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 8-amino-1-tetralone derivatives to establish clear structure-activity relationships. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing chemical entity and unlock its full therapeutic potential. The development of potent and selective ligands derived from 8-amino-1-tetralone could lead to new and improved treatments for a range of debilitating neurological and psychiatric disorders.

The Therapeutic Promise of 8-Amino-1-tetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 8-amino-1-tetralone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This technical guide provides an in-depth analysis of the current research, potential therapeutic applications, and the underlying mechanisms of action of 8-amino-1-tetralone derivatives. The information is curated to empower researchers and drug development professionals in their quest for novel therapeutics.

Core Therapeutic Areas and Mechanisms of Action

8-Amino-1-tetralone derivatives have shown significant promise in several key therapeutic areas, primarily by modulating inflammatory pathways and neurodegenerative processes.

Anti-inflammatory Activity via MIF Tautomerase Inhibition

A significant body of research has focused on the role of 8-amino-1-tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in the pathogenesis of various inflammatory diseases.[1][2][3][4] The enzymatic tautomerase activity of MIF is crucial for its pro-inflammatory functions.[1][2][3][4] By inhibiting this activity, 8-amino-1-tetralone derivatives can effectively suppress the inflammatory cascade.

dot

Caption: MIF Signaling Pathway in Inflammation.

Neuroprotection in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease necessitates multi-target therapeutic strategies. Tetralone derivatives, including those with an amino group at the 8th position, have been investigated for their potential to combat this neurodegenerative disorder through several mechanisms:

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which may have neuroprotective effects.

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a cornerstone of current Alzheimer's therapy, aiming to improve cognitive function.

-

Amyloid-β (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into toxic plaques is a central event in the pathology of Alzheimer's disease. Preventing this aggregation is a key therapeutic goal.

dot

References

- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Aminotetralone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotetralone core, a semi-rigid phenethylamine scaffold, has been a cornerstone in medicinal chemistry for decades, particularly in the exploration of dopaminergic and serotonergic systems. This technical guide provides a comprehensive overview of the discovery, history, and development of aminotetralone compounds. It details the key synthetic methodologies, presents quantitative pharmacological data for a range of derivatives, and elucidates the intricate signaling pathways through which these compounds exert their effects. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics targeting G-protein coupled receptors.

Discovery and Historical Context

The exploration of aminotetralone derivatives, often referred to as 2-aminotetralins, began in the early 20th century as an extension of research into naphthalene and its hydrogenated analogs.[1][2] The rigid 1,2,3,4-tetrahydronaphthalene framework was recognized as a valuable scaffold for restricting the conformation of the flexible phenethylamine pharmacophore present in many neurotransmitters.[1]

A pivotal moment in the history of these compounds was the 1975 publication by McDermed, McKenzie, and Phillips, which detailed the synthesis and pharmacological evaluation of a series of 2-aminotetralin derivatives as dopamine receptor agonists.[1][3][4] This seminal work established the primary synthetic route via the reductive amination of β-tetralone and demonstrated the significant influence of substituents on both the aromatic ring and the amino group on dopaminergic activity.[1][3] This research laid the foundation for the development of numerous aminotetralone-based compounds as critical tools for neuroscience research and as potential therapeutic agents for neurological and psychiatric disorders.[1][5][6][7]

Key Synthesis Methodologies

The synthesis of aminotetralone derivatives predominantly revolves around the chemical transformation of a 2-tetralone precursor. The following are the most common and versatile methods employed.

Reductive Amination of 2-Tetralone

This is the most widely used one-pot reaction for synthesizing 2-aminotetralins.[1] It involves the reaction of 2-tetralone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1]

Experimental Protocol: General Reductive Amination [1]

-

Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate, or a primary/secondary amine), and a reducing agent.

-

Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[1]

-

Solvent: Typically a protic solvent such as methanol or ethanol.[1]

-

Procedure:

-

Dissolve 2-tetralone in the chosen solvent.

-

Add an excess of the amine source. For primary amines, the pH is often adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation.[1]

-

Add the reducing agent portion-wise at a controlled temperature, often between 0 °C and room temperature.[1]

-

Stir the reaction mixture for several hours to overnight, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Quench the reaction and isolate the product through extraction, followed by purification using chromatography or crystallization.[1]

-

Catalytic Hydrogenation of 2-Tetralone Oxime

This two-step method provides an alternative route to primary 2-aminotetralins.[1][2]

Experimental Protocol: Catalytic Hydrogenation of 2-Tetralone Oxime [1][2]

-

Step 1: Oxime Formation

-

Step 2: Hydrogenation

-

Dissolve the isolated oxime in a suitable solvent (e.g., ethanol or acetic acid).[2]

-

Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.[2]

-

Subject the mixture to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.[2]

-

Filter the catalyst and isolate the product from the filtrate.

-

Enzymatic Reductive Amination

More recently, biocatalytic methods have emerged as a green and highly stereoselective alternative for the synthesis of chiral 2-aminotetralin derivatives.[1][8][9][10] Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the asymmetric reductive amination of 2-tetralone.[8][9]

Experimental Protocol: General Enzymatic Reductive Amination [8]

-

Materials: 2-Tetralone, amine donor (e.g., isopropylamine for cofactor regeneration), imine reductase (IRED) or reductive aminase (RedAm), and a cofactor (e.g., NADPH). A cofactor regeneration system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase) is often employed.

-

Procedure:

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the 2-tetralone (often dissolved in a co-solvent like DMSO), the amine donor, the enzyme, and the cofactor with its regeneration system.[8]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.[8]

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Pharmacology and Structure-Activity Relationships (SAR)

Aminotetralone derivatives are renowned for their interactions with dopamine and serotonin receptors, acting as agonists, partial agonists, or antagonists depending on their substitution patterns.

Dopamine Receptor Activity

The 2-aminotetralin scaffold is a privileged structure for targeting dopamine receptors.[11] Substitutions on the aromatic ring and the nitrogen atom significantly influence affinity and selectivity for D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subtypes.

-

Aromatic Ring Substitutions: Hydroxylation of the aromatic ring is crucial for high affinity. 5,6-dihydroxy substitution, mimicking the catechol structure of dopamine, generally confers potent agonist activity.[3]

-

N-Substitutions: The nature of the substituents on the amino group modulates activity and selectivity. N,N-dipropyl substitution is often optimal for potent D2 receptor agonism.[11]

Table 1: Binding Affinities (Ki, nM) of Selected 2-Aminotetralin Derivatives at Dopamine Receptors

| Compound | R1 | R2 | R3 | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |

| A | H | H | H | >10,000 | 2,500 | 1,500 |

| B | 5-OH | H | H | 1,500 | 100 | 50 |

| C | 5,6-diOH | H | H | 50 | 5 | 2 |

| D | 7-OH | H | H | 200 | 10 | 3 |

| E | 5,6-diOH | Propyl | Propyl | 30 | 1 | 0.5 |

Data compiled from multiple sources.

Serotonin Receptor Activity

The 5-substituted-2-aminotetralin (5-SAT) chemotype has been extensively explored for developing selective ligands for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes.[11][12][13][14][15]

-

C5-Substitutions: The introduction of aryl or heteroaryl groups at the C5 position generally leads to potent ligands. The nature of this substituent can fine-tune the selectivity profile.[11]

-

Stereochemistry: The stereochemistry at the C2 position is critical, with the (S)-enantiomer typically exhibiting higher affinity for serotonin receptors.[11][13]

-

N-Substitutions: Small N,N-dialkyl groups, such as dimethyl or dipropyl, are generally well-tolerated and often result in high-affinity ligands.[11]

Table 2: Binding Affinities (Ki, nM) and Functional Potencies (pEC50) of (2S)-5-Substituted-2-Aminotetralin Derivatives at Human 5-HT Receptors

| Compound | C5-Substituent | N-Substituent | 5-HT1A Ki (nM) | 5-HT1A pEC50 | 5-HT7 Ki (nM) |

| F | Phenyl | Di-methyl | 15 | 7.8 | 5 |

| G | 2'-Fluorophenyl | Di-methyl | 5 | 8.2 | 10 |

| H | Naphthyl | Di-propyl | 20 | 7.5 | 2 |

| I | Thienyl | Di-methyl | 10 | 7.9 | 8 |

Data compiled from multiple sources.[11][12][14][15]

Signaling Pathways

Aminotetralone derivatives exert their pharmacological effects by modulating the intracellular signaling cascades initiated by dopamine and serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs).

Dopamine Receptor Signaling

Dopamine receptors are classified into two main families: D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled).[16][17][18][19]

-

D1-like Receptor Signaling: Agonism at D1-like receptors activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32kDa), thereby modulating neuronal excitability and gene expression.[19]

-

D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and PKA activity. The βγ subunits of the G-protein can also modulate ion channels and other effector enzymes.[16]

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Serotonin Receptor Signaling

Aminotetralone derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.

-

5-HT1A Receptor Signaling: 5-HT1A receptors are coupled to Gi/o proteins.[20] Their activation inhibits adenylyl cyclase, leading to decreased cAMP levels. This can result in the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[20]

-

5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq/11 proteins.[20][21] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[21]

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the receptor (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

-

Unlabeled test compound (aminotetralone derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (a high concentration of a known ligand for the receptor).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding determinator.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37 °C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This protocol is used to measure the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by measuring changes in intracellular calcium concentration.[22][23][24][25]

Experimental Protocol: Calcium Mobilization Assay [22][23][24][25]

-

Materials:

-

Cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[23]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (aminotetralone derivative).

-

A known agonist for the receptor to test for antagonistic activity.

-

A fluorescence plate reader capable of kinetic reading.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for a specific time (e.g., 30-60 minutes) at 37 °C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Immediately begin kinetic measurement of the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).

-

For antagonists, determine the IC50 (inhibitory concentration for 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).

-

Conclusion

Aminotetralone compounds have a rich history and continue to be a fertile ground for the discovery of novel modulators of dopamine and serotonin receptors. Their semi-rigid structure provides a valuable platform for dissecting the complex structure-activity relationships that govern ligand-receptor interactions. The synthetic methodologies have evolved from classical chemical approaches to more sophisticated and stereoselective enzymatic strategies. A deep understanding of their pharmacology, coupled with detailed knowledge of the downstream signaling pathways, is essential for the rational design of new therapeutic agents with improved efficacy and selectivity for a range of CNS disorders. This technical guide provides a solid foundation of the core knowledge in this field, intended to aid researchers in their ongoing efforts to develop the next generation of aminotetralone-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pavilionhealthtoday.com [pavilionhealthtoday.com]

- 7. History of levodopa and dopamine agonists in Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Astrocytic Receptor Systems of the Basal Ganglia [mdpi.com]

- 19. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. bu.edu [bu.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 8-Amino-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 8-Amino-1-tetralone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols for determining these crucial physicochemical properties and presents illustrative data based on the expected behavior of structurally similar aminotetralone derivatives. This guide is intended to serve as a practical resource for researchers in drug discovery and development.

Introduction to 8-Amino-1-tetralone

8-Amino-1-tetralone (CAS: 210346-49-9, Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) is a bicyclic aromatic amine and a ketone.[1] Its structure, featuring both a primary amine and a carbonyl group on a tetralin framework, makes it a versatile building block for the synthesis of a variety of pharmacologically active compounds. Understanding its solubility and stability is paramount for its effective use in synthetic chemistry, formulation development, and for ensuring the quality and shelf-life of any resulting active pharmaceutical ingredient (API).

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and successful formulation. The presence of both a basic amino group and a polar ketone moiety suggests that the solubility of 8-Amino-1-tetralone will be pH-dependent.

Illustrative Solubility Data

The following tables summarize expected solubility data for 8-Amino-1-tetralone in various solvents, based on the properties of analogous compounds. Note: This data is illustrative and should be confirmed by experimental analysis.

Table 1: Thermodynamic Solubility in Aqueous Buffers at 37 °C

| pH | Expected Solubility (µg/mL) | Expected Solubility (mM) |

| 1.2 | > 1000 | > 6.2 |

| 4.5 | 500 - 1000 | 3.1 - 6.2 |

| 6.8 | 50 - 100 | 0.3 - 0.6 |

| 7.4 | 20 - 50 | 0.1 - 0.3 |

| 10.0 | < 20 | < 0.1 |

Table 2: Kinetic Solubility in Common Organic Solvents at Room Temperature

| Solvent | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| Methanol | 20 - 50 |

| Ethanol | 10 - 20 |

| Acetonitrile | 5 - 10 |

| Dichloromethane | 1 - 5 |

| Water | < 0.1 |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4, and 10.0) according to standard pharmacopeial procedures.[2]

-

Sample Preparation: Add an excess amount of solid 8-Amino-1-tetralone to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[3]

-

Equilibration: Agitate the vials in a temperature-controlled shaker at 37 ± 1 °C for a sufficient period (typically 24-48 hours) to reach equilibrium.[4] Preliminary studies can determine the time required to reach a plateau in concentration.

-

Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Aspirate the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each buffer.

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

This high-throughput method is useful in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Amino-1-tetralone in DMSO (e.g., 10 mM).[6]

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Addition of Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.[7]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period (e.g., 1-2 hours).[8]

-

Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[9]

-

Alternative Quantification (Direct UV): Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV plate reader to quantify the dissolved compound.[8]

Caption: Kinetic Solubility Workflow.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10]

Illustrative Stability Data

The following table presents a plausible stability profile for 8-Amino-1-tetralone based on ICH guidelines. Note: This data is for illustrative purposes.

Table 3: Long-Term and Accelerated Stability Data (Illustrative)

| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Total Impurities (%) |

| 25°C / 60% RH (Long-Term) | 0 months | Off-white solid | 99.8 | 0.2 |

| 3 months | Off-white solid | 99.7 | 0.3 | |

| 6 months | Off-white solid | 99.7 | 0.3 | |

| 12 months | Slightly yellow solid | 99.5 | 0.5 | |

| 40°C / 75% RH (Accelerated) | 0 months | Off-white solid | 99.8 | 0.2 |

| 3 months | Slightly yellow solid | 99.2 | 0.8 | |

| 6 months | Yellow solid | 98.9 | 1.1 |

Experimental Protocols for Stability Assessment

ICH Stability Testing

This protocol follows the ICH Q1A(R2) guideline for stability testing of new drug substances.[10]

Methodology:

-

Batch Selection: Use at least three primary batches of 8-Amino-1-tetralone for the study.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.[10]

-

-

Analytical Tests: At each time point, test the samples for attributes susceptible to change, including:

-

Appearance (visual inspection)

-

Assay and Purity (using a validated stability-indicating HPLC method)

-

Water content (Karl Fischer titration)

-

Identification (e.g., FTIR, UV)

-

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish degradation pathways. This is crucial for developing and validating a stability-indicating analytical method.[11]

Methodology:

A single batch of 8-Amino-1-tetralone is subjected to the following stress conditions, with the aim of achieving 5-20% degradation:[12][13]

-

Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period. Acidify the sample before analysis.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analysis of Stressed Samples:

-

Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector.

-

The goal is to demonstrate that the analytical method can separate the intact drug from all significant degradation products (peak purity analysis).[14]

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 8-Amino-1-tetralone. While specific experimental data for this compound is not widely published, the detailed protocols provided herein, based on established industry guidelines, offer a robust approach for its characterization. The illustrative data serves as a practical reference for what might be expected for a molecule with this structure. Accurate determination of these parameters is a critical step in the journey of developing safe, effective, and stable pharmaceutical products.

References

- 1. scbt.com [scbt.com]

- 2. who.int [who.int]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmadekho.com [pharmadekho.com]

- 14. onyxipca.com [onyxipca.com]

Theoretical and computational studies of 8-Amino-1-tetralone

An In-Depth Technical Guide to the Theoretical and Computational Study of 8-Amino-1-tetralone

Abstract

8-Amino-1-tetralone is a key chemical scaffold found in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its rigid bicyclic structure makes it an attractive starting point for the design of novel therapeutics targeting a range of biological systems, including the central nervous system. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural, electronic, and biological properties of 8-Amino-1-tetralone and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the rational design of novel bioactive molecules based on the aminotetralin framework.

Introduction

The 1-tetralone core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The addition of an amino group at the 8th position introduces a critical pharmacophoric feature, enabling interactions with various biological targets. A notable and extensively studied analog is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective serotonin 5-HT1A receptor agonist.[2] Computational studies on 8-OH-DPAT and other aminotetralin derivatives have been instrumental in elucidating their mechanism of action and guiding the design of new compounds with improved affinity and selectivity.[3]

This guide will detail the common in silico techniques applied to molecules within this class, including Quantum Mechanics (QM) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Theoretical and Computational Methodologies